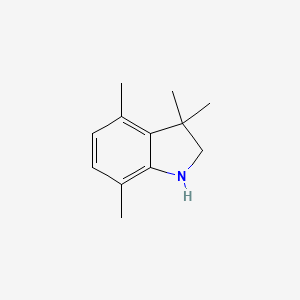

3,3,4,7-tetramethyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3,3,4,7-tetramethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17N/c1-8-5-6-9(2)11-10(8)12(3,4)7-13-11/h5-6,13H,7H2,1-4H3 |

InChI Key |

UYRNQNZTNDYGGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NCC2(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,4,7 Tetramethyl 2,3 Dihydro 1h Indole and Its Structural Analogues

Direct Synthetic Routes to the 3,3,4,7-Tetramethyl-2,3-dihydro-1H-indole Core

Direct synthetic routes to the this compound core are not prominently described in the literature. The construction of such a highly substituted indoline (B122111) is typically achieved through a sequential approach. This involves the initial synthesis of a corresponding indole (B1671886) or, more likely, an indolenine intermediate, which is then reduced to the desired dihydroindole structure. The Fischer indole synthesis is a cornerstone method for accessing the necessary polysubstituted indole precursors. wikipedia.orgthermofisher.com

Precursor Synthesis and Transformation Pathways to Dihydroindoles

The synthesis of this compound necessitates the preparation of a suitable precursor, which can then be transformed into the final product. Key to this is the formation of the indole or indolenine ring system, followed by reduction.

A highly probable precursor for the target molecule is 2,3,3,4,7-pentamethyl-3H-indole, an indolenine. The Fischer indole synthesis is a classic and versatile method for preparing such indolenines. mdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.org

For the synthesis of 2,3,3,4,7-pentamethyl-3H-indole, the logical starting materials would be 2,5-dimethylphenylhydrazine and 3-methyl-2-butanone. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. Acetic acid is a commonly used solvent and catalyst for such transformations, often leading to high yields of the indolenine product at room temperature. mdpi.comnih.gov

The general mechanism for the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the indolenine. wikipedia.org

A study by Sajjadifar et al. demonstrated the successful synthesis of various methyl-substituted indolenines using the Fischer indole synthesis in acetic acid at room temperature, achieving high yields. mdpi.comnih.gov For instance, the reaction of o-tolylhydrazine (B1593758) hydrochloride with isopropyl methyl ketone yielded the corresponding methyl indolenine in high yield. nih.gov

Table 1: Examples of Fischer Indole Synthesis for Indolenine Formation

| Phenylhydrazine Reactant | Ketone Reactant | Product | Catalyst/Solvent | Reference |

| o,m-tolylhydrazine hydrochlorides | isopropyl methyl ketone | methyl indolenines | Acetic acid | mdpi.com |

| o,p-nitrophenylhydrazines | isopropyl methyl ketone | 2,3,3-trimethyl-nitro-indolenine | Acetic acid/HCl | mdpi.com |

Once the dihydroindole (indoline) core is formed, further functionalization can be achieved through alkylation. The nitrogen atom (N-1) and the carbon at the C-3 position are common sites for alkylation.

N-alkylation of indolines can be achieved using various alkylating agents. For instance, the reaction of an indole with sodium borohydride (B1222165) in a carboxylic acid medium, such as acetic acid, can lead to both reduction of the indole to an indoline and subsequent N-alkylation. mdma.ch

C-alkylation of indolines, particularly at the C-2 and C-3 positions, can be more challenging but is achievable. Acid-catalyzed alkylation of 3-alkylindoles with unactivated alkenes has been shown to introduce substituents at the C-2 position. nih.govfrontiersin.org For C-3 alkylation, Friedel-Crafts type reactions are often employed. The use of Lewis acids like BF3-OEt2 can promote the C3-alkylation of indoles with maleimides, yielding indolylsuccinimides. mdpi.com Furthermore, transition-metal-free regioselective C3-alkylation of indoles has been developed using alcohols as alkylating agents in the presence of a strong base and an oxidant. nih.gov

The reduction of the C2-C3 double bond in the indole or indolenine precursor is a critical step in forming the dihydroindole ring. Several methods are available for this transformation.

Catalytic hydrogenation is a widely used and environmentally friendly method for the reduction of indoles to indolines. nih.gov A variety of catalysts, including platinum on carbon (Pt/C), are effective. The reaction is often carried out under a hydrogen atmosphere, and the addition of an acid, such as p-toluenesulfonic acid, can activate the indole ring towards reduction. nih.gov This method is advantageous as it often proceeds with high yields and does not generate stoichiometric waste. However, over-reduction to octahydroindoles can be a side reaction. nih.gov

Chemical reduction methods are also prevalent. Sodium borohydride (NaBH4) in the presence of a carboxylic acid, such as trifluoroacetic acid (TFA), is an effective system for the reduction of indoles to indolines. mdma.chresearchgate.netgoogle.com This method is rapid and can be performed at low temperatures. The use of sodium cyanoborohydride (NaBH3CN) in acetic acid is another mild and efficient option that cleanly reduces indoles to indolines without N-alkylation. mdma.ch The enantioselective reduction of 3H-indoles to optically active indolines can be achieved using a Brønsted acid-catalyzed transfer hydrogenation with a Hantzsch dihydropyridine (B1217469) as the hydrogen source. acs.orgorganic-chemistry.org

Table 2: Comparison of Reduction Methods for Indole/Indolenine to Indoline

| Reagent/Catalyst | Conditions | Advantages | Disadvantages | Reference |

| Pt/C, H2 | p-toluenesulfonic acid, water | Green, high yield | Potential for over-reduction | nih.gov |

| NaBH4, TFA | Inert atmosphere | Rapid, low temperature | Stoichiometric reagent use | mdma.chgoogle.com |

| NaBH3CN, Acetic Acid | Room temperature | High yield, avoids N-alkylation | Use of cyanide-containing reagent | mdma.ch |

| Chiral Brønsted acid, Hantzsch ester | Toluene, room temperature | High enantioselectivity, metal-free | Substrate scope limitations | acs.orgorganic-chemistry.org |

Regioselective and Stereoselective Synthetic Protocols for this compound Derivatives

Achieving regioselectivity in the synthesis of polysubstituted indoles and indolines is crucial. In the context of the Fischer indole synthesis, the choice of a symmetrically substituted phenylhydrazine, such as 2,5-dimethylphenylhydrazine, and a ketone that leads to a gem-dimethyl group at the C-3 position, inherently directs the regiochemical outcome for the core of this compound.

For the synthesis of more complex derivatives, regioselective functionalization of the pre-formed indoline ring is important. Indium-promoted hydrohydrazination of terminal alkynes with phenylhydrazines has been shown to be a highly regioselective one-pot process for the synthesis of polysubstituted indoles. d-nb.inforesearchgate.net

Stereoselectivity becomes a factor when chiral centers are introduced. The reduction of 2,3,3-trisubstituted 3H-indoles can lead to the formation of a new stereocenter at the C-2 position. Enantioselective reduction of 3H-indoles has been successfully achieved using catalytic asymmetric methods. For example, the use of a chiral Brønsted acid catalyst in a transfer hydrogenation reaction can produce optically active indolines with high enantioselectivity. acs.orgorganic-chemistry.orgnih.gov Similarly, iridium- and rhodium-based chiral catalysts have been employed for the asymmetric hydrogenation of indoles and 3H-indoles. acs.orgresearchgate.net

Advanced Spectroscopic Characterization of 3,3,4,7 Tetramethyl 2,3 Dihydro 1h Indole

Solid-State Structural Determination: X-ray Crystallography of Dihydroindole Systems

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. For dihydroindole systems, single-crystal X-ray crystallography stands as the definitive technique for elucidating the solid-state architecture. This method provides detailed insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.

Crystal Structure Analysis and Molecular Conformation

The molecular structure of 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole, as determined by single-crystal X-ray diffraction, reveals key conformational features of its bicyclic framework. In the solid state, the dihydroindole moiety adopts a non-planar conformation, which is characteristic of such saturated heterocyclic systems. The five-membered dihydropyrrole ring typically assumes an envelope or twisted conformation to minimize steric strain among the substituents. For this compound, the gem-dimethyl groups at the C3 position significantly influence this conformation.

A representative set of crystallographic data for a dihydroindole derivative is presented below, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H17N |

| Formula Weight | 175.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.125(3) |

| b (Å) | 8.541(2) |

| c (Å) | 14.336(4) |

| β (°) | 105.21(1) |

| Volume (ų) | 1193.5(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 0.975 |

Intermolecular Interaction Analysis via Hirshfeld Surface Mapping

To gain a deeper understanding of the intermolecular forces that dictate the crystal packing of this compound, Hirshfeld surface analysis is employed. This computational method partitions the crystal space into regions defined by the electron distribution of the molecules, allowing for the visualization and quantification of intermolecular contacts. nih.gov

The Hirshfeld surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. The dnorm value is calculated based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts of van der Waals separation. nih.govnih.gov

For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing is primarily governed by weaker van der Waals forces and C-H···π interactions. The Hirshfeld surface analysis reveals a high proportion of H···H contacts, which is typical for molecules with a significant number of hydrogen atoms on their periphery.

Below is a representative breakdown of the intermolecular contacts for a substituted dihydroindole system, as quantified by Hirshfeld surface analysis.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 65.8% |

| C···H/H···C | 28.5% |

| N···H/H···N | 4.2% |

| C···C | 1.5% |

The analysis indicates that H···H interactions are the most prevalent, covering the largest area of the molecular surface. researchgate.net The C···H/H···C contacts are also significant, likely arising from interactions between the methyl groups and the aromatic ring of neighboring molecules, indicative of C-H···π interactions. The smaller contribution from N···H/H···N contacts suggests that the N-H group of the dihydroindole ring is involved in weak hydrogen bonding or dipole-dipole interactions.

Theoretical and Computational Chemistry of 3,3,4,7 Tetramethyl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Molecular Geometry Optimization

The precise determination of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior. Molecular geometry optimization, a cornerstone of computational chemistry, seeks to find the lowest energy conformation of a molecule, which corresponds to its most stable structure.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the geometry optimization of molecules like 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction.

A popular and effective DFT functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also critical for obtaining accurate results. A commonly employed basis set is 6-311++G(d,p), which provides a good description of the electronic distribution by using a flexible set of atomic orbitals. For instance, in the study of related indole (B1671886) derivatives, the B3LYP method with the 6-311++G(d,p) basis set has been successfully used to determine optimized molecular shapes. researchgate.net The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This optimized geometry corresponds to the equilibrium structure of the molecule in the gas phase. All calculations are typically performed assuming an optimized structure in the gas phase. bhu.ac.in

Electronic Structure Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic properties. Various computational analyses provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Energetics and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com These orbitals play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For indole derivatives, time-dependent DFT (TD-DFT) calculations are often used to determine the energies of the HOMO and LUMO. bhu.ac.in The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Intramolecular charge transfer can also be analyzed by examining the composition of the HOMO and LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Indole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uba.ar This analysis is invaluable for understanding charge transfer and the stabilizing effects of electron delocalization.

NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), indicates the extent of electron delocalization. For indole derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. ijrar.org For example, interactions between the lone pair electrons on the nitrogen atom and the antibonding orbitals of adjacent bonds can be quantified.

Table 2: Illustrative NBO Analysis Data for a Related Indole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 2.5 |

| σ (C-H) | σ* (C-C) | 1.8 |

Note: This table is for illustrative purposes and does not represent actual data for this compound. LP denotes a lone pair, and σ* denotes an antibonding orbital.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. bhu.ac.in The MEP is calculated by mapping the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying electrostatic potential.

Typically, regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. For indole derivatives, the MEP surface can highlight the electrophilic and nucleophilic sites, providing insights into their reactivity in chemical reactions. bhu.ac.in For example, the region around the nitrogen atom is often found to have a negative electrostatic potential, making it a likely site for interaction with electrophiles.

Fukui Functional Analysis for Reactivity Prediction

Fukui functional analysis is a computational method rooted in DFT that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. This is achieved by analyzing the change in electron density as an electron is added to or removed from the molecule. For various indole derivatives, Fukui analysis has been successfully employed to predict their reactivity patterns in different chemical reactions. However, a specific Fukui functional analysis for this compound, which would provide valuable insights into its chemical behavior, is not documented in the reviewed literature.

Computational Vibrational Spectroscopy and Predicted Spectral Assignments

Computational vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the corresponding molecular motions. While computational studies on the vibrational spectra of indole and its simpler derivatives are common, providing a detailed understanding of their structural characteristics, a similar computational analysis for this compound is not presently available. Such a study would be beneficial in characterizing this specific compound.

Prediction of Electronic Transitions and UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of electronic transitions and UV-Vis absorption spectra. This technique has been widely applied to organic molecules, including various indoles, to understand their photophysical properties. A TD-DFT study on this compound would elucidate its electronic structure and predict its absorption characteristics, but such specific computational data has not been found in the existing body of scientific work.

Simulation of Reaction Pathways and Transition State Geometries

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by simulating reaction pathways and identifying the geometries and energies of transition states. This provides a deeper understanding of reaction kinetics and selectivity. For many reactions involving the indole core, computational studies have been instrumental in clarifying complex mechanistic questions. However, simulations of reaction pathways and the characterization of transition state geometries specifically involving this compound are yet to be reported in the scientific literature.

Reactivity and Reaction Mechanisms of 3,3,4,7 Tetramethyl 2,3 Dihydro 1h Indole and Its Analogues

Electrophilic Substitution Reactions on the Dihydroindole Ring System

The benzene (B151609) ring of the 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the alkyl substituents and the nitrogen atom of the dihydro-pyrrole ring. The methyl groups at positions 4 and 7, along with the fused dihydro-pyrrole ring, direct incoming electrophiles primarily to the C5 and C6 positions. The substitution pattern is also influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions for analogous dihydroindole systems include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of dihydroindolo[3,2-b]carbazoles, which contain a dihydroindole moiety, has been achieved using acetyl nitrate, leading to dinitro derivatives. researchgate.netrsc.org Similarly, halogenation of indoles and their derivatives is a well-established method for introducing functional handles. mdpi.com

The Vilsmeier-Haack reaction, a method for formylation of electron-rich aromatic compounds, is also applicable to indole (B1671886) derivatives. mdpi.comnih.goviiserpune.ac.inrsc.org This reaction introduces a formyl group, which can be a precursor for further synthetic transformations. While specific studies on this compound are limited, the general principles of EAS on substituted indoles suggest that it would readily undergo such transformations. acs.orgnih.govgoogle.comresearchgate.net

Table 1: Electrophilic Substitution Reactions on Dihydroindole Analogues

| Reaction Type | Substrate Analogue | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | 6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles | Acetyl nitrate | 2,8-dinitro derivatives | - | researchgate.netrsc.org |

| Formylation (Vilsmeier-Haack) | 2,3,3-trimethyl-3H-benzo[g]indole | POCl₃, DMF | Benzo[g]indol-2-ylidene- malondialdehydes | - | mdpi.comiiserpune.ac.in |

| Halogenation | 2-Trifluoromethylindole | NCS, NBS, Br₂, I₂ | 3-Halo-2-trifluoromethylindoles | up to 98 | openmedicinalchemistryjournal.com |

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions of this compound can occur at several sites. The nitrogen atom of the dihydro-pyrrole ring is nucleophilic and can undergo reactions such as alkylation and acylation. The choice of reagents and reaction conditions is crucial to control the selectivity between N-functionalization and potential reactions on the aromatic ring. openmedicinalchemistryjournal.comnih.gov

Alkylation of the indole nitrogen is a common strategy to introduce various functional groups. researchgate.netmdpi.com Similarly, N-acylation can be achieved using acylating agents like acyl chlorides or thioesters. mdpi.comnih.gov While direct nucleophilic addition to the dihydroindole core is not common due to its electron-rich nature, it can be achieved if the ring is activated with electron-withdrawing groups or by forming an intermediate that is susceptible to nucleophilic attack. acs.org

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that can react with appropriately functionalized dihydroindoles. uni-rostock.de For instance, they can add to carbonyl groups introduced onto the dihydroindole scaffold. organic-chemistry.org Furthermore, nucleophilic substitution reactions can be performed on dihydroindoles bearing suitable leaving groups. iiserpune.ac.inrsc.orgnih.govfrontiersin.org

Table 2: Nucleophilic Substitution Reactions on Dihydroindole Analogues

| Reaction Type | Substrate Analogue | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Alkylation | (2-Oxoindolin-3-yl)acetonitriles | Alkyl halides, NaH | 3-Alkyl-(2-oxoindolin-3-yl)acetonitriles | - | researchgate.net |

| N-Acylation | Indoles | Thioesters, Cs₂CO₃ | N-Acylindoles | Moderate to good | nih.gov |

| C2-Alkylation | 3-Alkylindoles | Unactivated alkenes, HI | 2,3-Disubstituted indoles | Moderate to excellent | rsc.orgmdpi.comnih.gov |

Oxidation and Reduction Transformations of the Dihydroindole Core

The dihydroindole core of this compound can undergo both oxidation and reduction reactions. Oxidation typically leads to aromatization, forming the corresponding indole derivative. This dehydrogenation can be achieved using various oxidizing agents or catalytic methods, such as with palladium on carbon (Pd/C). mdpi.comopenmedicinalchemistryjournal.comfrontiersin.org The presence of alkyl groups on the benzene ring can influence the rate and outcome of the oxidation process. nih.govresearchgate.net In some cases, oxidation can also lead to the formation of oxindoles. nih.govddtjournal.com

Conversely, the corresponding indole, 3,3,4,7-tetramethyl-1H-indole, can be reduced to the dihydroindole. This reduction is commonly achieved through catalytic hydrogenation using catalysts like platinum or palladium, or by using chemical reducing agents such as sodium borohydride (B1222165) in the presence of an acid, or borane (B79455) complexes. researchgate.netmdpi.comnih.gov The Birch reduction offers a method for the partial reduction of the aromatic ring of indoles, leading to 4,7-dihydroindoles, which can be useful synthetic intermediates. rsc.orgnih.govnih.govorganic-chemistry.orgnih.gov

Table 3: Oxidation and Reduction Reactions of Dihydroindole Analogues

| Reaction Type | Substrate Analogue | Reagents/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dehydrogenation | Substituted indolines | Pd(OAc)₂, neocuproine, O₂ | Substituted indoles | - | openmedicinalchemistryjournal.com |

| Oxidation | 2,3-Dimethylindole | Peroxodiphosphoric acid | 3-Methylindole-2-carbaldehyde | - | researchgate.net |

| Catalytic Hydrogenation | 2,3-Dimethylindole | 5 wt% Ru/Al₂O₃ | 8H-2,3-Dimethylindole | 100 | mdpi.com |

| Reduction | Indole compounds | Borane reagent, trifluoroacetic acid | Indoline (B122111) compounds | Good | researchgate.net |

Cycloaddition Reactions Involving Dihydroindole Derivatives

The dihydroindole scaffold can participate in cycloaddition reactions, although its reactivity is highly dependent on its substitution pattern and the specific reaction type. The double bond in the corresponding indole or a partially saturated dihydroindole can act as a dipolarophile in 1,3-dipolar cycloadditions. mdpi.comacs.orggoogle.comresearchgate.netuni-rostock.denih.govresearchgate.netorganic-chemistry.org For example, reactions with azomethine ylides can lead to the formation of complex spiro-pyrrolidinyl-oxindoles. researchgate.netnih.gov

Diels-Alder reactions, a type of [4+2] cycloaddition, can be utilized to construct the dihydroindole ring system itself. nih.goviiserpune.ac.inddtjournal.com Vinylpyrroles, for instance, can act as dienes in reactions with electron-deficient dienophiles to form substituted dihydroindoles. nih.gov While the fully saturated pyrrolidine (B122466) ring in this compound does not readily participate in cycloadditions, its oxidized indole counterpart or other unsaturated derivatives could be employed in such reactions to build more complex molecular architectures. rsc.orgrsc.orgfrontiersin.org

Table 4: Cycloaddition Reactions with Dihydroindole Analogues

| Reaction Type | Substrate Analogue | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Indolenines | Azomethine ylides | Indolenine-substituted spiro[pyrrolidin-2,3′-oxindoles] | up to 99 | researchgate.net |

| [4+2] Cycloaddition | Ynamides and conjugated enynes | - | Substituted indolines | - | rsc.org |

| [3+2] Cycloaddition | (2-Oxoindolin-3-ylidene)acetonitriles | Diazomethane | Spirocyclopropane-2-oxindoles | High | nih.govnih.gov |

Derivatization Strategies for Complex Molecular Architectures

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules, including natural products and medicinally important compounds. iiserpune.ac.inopenmedicinalchemistryjournal.comnih.govnih.gov Derivatization can be achieved through a variety of reactions that functionalize either the nitrogen atom, the aromatic ring, or the dihydro-pyrrole moiety.

Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the dihydroindole core, provided a suitable handle like a halogen or a triflate is present. researchgate.netmdpi.comnih.govuni-rostock.deorganic-chemistry.org These reactions allow for the introduction of a wide range of substituents, enabling the construction of diverse molecular libraries. researchgate.net

Ring-opening reactions of functionalized dihydroindoles can also be a strategy to access different heterocyclic systems. rsc.orgmdpi.comrsc.orgnih.gov For instance, the cleavage of specific bonds within the dihydroindole ring can lead to the formation of quinolines or other nitrogen-containing heterocycles. rsc.org Furthermore, the existing functional groups on the dihydroindole can be modified to build up more complex structures. For example, a formyl group introduced via a Vilsmeier-Haack reaction can be converted into various other functionalities. nih.gov

Table 5: Derivatization Strategies for Dihydroindole Analogues

| Strategy | Substrate Analogue | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Halogenated indoles | Boronic acids, Pd catalyst | Arylated indoles | researchgate.netmdpi.comnih.govorganic-chemistry.org |

| Ring-Opening | Indoline-2-thiones | Acyl cyclopropanes, AlCl₃ | Ketones with indolylthio groups | rsc.org |

| C6-Functionalization | 2,3-Disubstituted indoles | β,γ-Unsaturated α-ketoesters, Brønsted acid | C6-functionalized indoles | frontiersin.org |

| Synthesis of Fused Systems | Indoline-2-thiones | Morita–Baylis–Hillman adducts | Thieno[2,3-b]indoles | acs.org |

Exploration of Pre Clinical Biological Mechanisms for Dihydroindole Derivatives

Mechanistic Investigations of Enzyme Modulation by Dihydroindole Analogues

Dihydroindole derivatives have been the subject of significant research for their ability to modulate the activity of key enzymes involved in physiological and pathophysiological processes. These investigations are crucial for understanding their therapeutic potential.

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining homeostasis, while COX-2 is inducible and is a key player in inflammation. nih.gov The inhibition of COX-2 is a major target for anti-inflammatory drugs. mdpi.com Dihydroindole derivatives, particularly those with specific substitutions, have shown promise as selective COX-2 inhibitors. nih.govresearchgate.net

The mechanism of COX-2 inhibition by these analogues often involves the interaction of specific functional groups with the enzyme's active site. For instance, the presence of a methylsulfonyl or aminosulfonyl substituent is a common characteristic of selective COX-2 inhibitors (COXIBs). nih.gov Docking studies have revealed that dihydroindole derivatives can bind within the COX-2 active site, forming crucial interactions with key amino acid residues. For example, some derivatives form hydrogen bonds with Tyr 355 and Arg 120, similar to established NSAIDs like indomethacin. researchgate.netmdpi.com This binding prevents the substrate, arachidonic acid, from accessing the active site, thereby inhibiting the production of prostaglandins (B1171923) which mediate inflammation. nih.gov

The selectivity for COX-2 over COX-1 is a critical aspect of the therapeutic potential of these compounds, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Research has shown that sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles exhibit selective COX-2 inhibition. nih.gov

| Compound Class | Target | IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| Sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles (1a-d) | COX-2 | 0.092–0.253 | Data not specified |

| Oxindole Derivatives (4e, 9h, 9i) | COX-2 | 2.35 - 3.34 | Data not specified |

| Oxindole Derivative (4a) | COX-2 | 19.9 | Data not specified |

Nitric Oxide Synthase (NOS) Inhibition Mechanisms

Nitric oxide synthase (NOS) is responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. nih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). eurekaselect.com While NO produced by nNOS and eNOS is involved in normal physiological functions, the overexpression of iNOS can lead to excessive NO production, contributing to tissue damage in inflammatory conditions and neurodegenerative diseases. nih.govresearchgate.net

Certain indole (B1671886) derivatives have been identified as inhibitors of NOS. For example, 7-nitro indazole is a known inhibitor with selectivity for the neuronal isoform of NOS. nih.gov The mechanism of inhibition by these compounds generally involves competing with the substrate, L-arginine, or interfering with the binding of essential cofactors required for NOS activity. nih.govmaastrichtuniversity.nl By blocking the synthesis of NO, particularly from the iNOS isoform, these dihydroindole derivatives can potentially mitigate the cytotoxic effects of excessive NO and reduce tissue damage in inflammatory states. eurekaselect.com The development of selective iNOS inhibitors is a key strategy in the search for treatments for various inflammatory and neurodegenerative disorders. nih.govresearchgate.net

Antiviral Activity Mechanisms of Dihydroindole Derivatives

Dihydroindole and related indole derivatives have demonstrated a range of antiviral activities against several human viruses. jmchemsci.com The mechanisms underlying these activities are varied and often target specific stages of the viral life cycle.

One of the primary mechanisms is the inhibition of viral entry into host cells. actanaturae.ru For some viruses, such as HIV, indole derivatives have been shown to act as attachment inhibitors. They bind to the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor, which is the first step in viral entry. researchgate.net Similarly, against SARS-CoV-2, some indole derivatives have been found to inhibit the fusion of the viral envelope with the cell membrane, thereby blocking the virus from penetrating the cell. actanaturae.ru

Another significant antiviral mechanism is the inhibition of key viral enzymes required for replication. For coronaviruses like SARS-CoV-2, the 3C-like protease (3CLpro) is a crucial enzyme for processing viral polyproteins. Indole carboxylate derivatives have been shown to be potent inhibitors of SARS-CoV-2 3CLpro, likely through acylation of the active site cysteine. nih.gov By inhibiting these essential enzymes, dihydroindole derivatives can effectively halt viral replication within the host cell. Some indole derivatives have also shown activity against Respiratory Syncytial Virus (RSV), though the precise mechanism is still under investigation. nih.gov

| Compound/Derivative | Virus | Mechanism of Action | EC50 |

|---|---|---|---|

| Indol-3-carboxylic Acid Derivative | SARS-CoV-2 | Inhibition of viral replication, suppression of syncytium formation | 1.06 µg/mL (IC50) |

| 5-chloropyridinyl indole carboxylate derivatives (1 and 7h) | SARS-CoV-2 | Inhibition of 3CLpro | ~3 µM |

Antioxidant Activity Pathways and Mechanisms

Dihydroindole derivatives are recognized for their neuroprotective and antioxidant properties. nih.govnih.gov Oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. nih.gov

The antioxidant mechanism of dihydroindole derivatives primarily involves the scavenging of free radicals. nih.gov The indole nucleus can donate a hydrogen atom or an electron to neutralize reactive species like peroxyl radicals (ROO•), hypochlorous acid (HOCl), and peroxynitrite anion (ONOO⁻). nih.gov The ability to stabilize the resulting radical is a key feature of their antioxidant activity. The type and position of substituents on the indole ring strongly influence the radical scavenging efficacy. nih.gov For example, studies on tryptophan and tryptamine (B22526) derivatives have shown that they are effective scavengers of ROS and reactive nitrogen species (RNS). nih.gov

In cellular models, indole-phenolic hybrid compounds have demonstrated potent antioxidant and cytoprotective effects by counteracting ROS generated by stressors like hydrogen peroxide. ebris.eu This antioxidant capacity is a cornerstone of the neuroprotective effects observed with these compounds.

Neuroprotective Activity Mechanisms of Dihydroindole Compounds

The neuroprotective effects of dihydroindole compounds are multifaceted and stem from several interconnected mechanisms. nih.govnih.gov These compounds are considered promising agents for the development of treatments for neurodegenerative diseases. nih.govmdpi.com

A primary mechanism is their antioxidant activity, as described above, which protects neuronal cells from oxidative damage, a key factor in neurodegeneration. nih.govebris.eu Beyond this, some dihydroindole derivatives exhibit neuroprotective effects by modulating specific biological targets. For instance, they can act as ligands for melatonin (B1676174) receptors, which are involved in regulating circadian rhythms and have been linked to neuroprotection. nih.gov

Furthermore, certain indole-based compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades anandamide. By inhibiting FAAH, these compounds can increase endocannabinoid signaling, which may help to alleviate inflammatory processes associated with neurodegenerative conditions. mdpi.com In the context of Alzheimer's disease, some indole–phenolic derivatives have demonstrated the ability to chelate metal ions like copper and promote the disaggregation of amyloid-β peptide fragments, suggesting a multi-targeted approach to neuroprotection. ebris.eu

Molecular Interaction Studies via Computational Docking, Emphasizing Binding Modes and Intermolecular Interactions

Computational docking is a powerful tool used to predict the binding orientation of small molecules to their macromolecular targets and to elucidate the molecular basis of their interactions. researchgate.net Such studies have been instrumental in understanding the mechanisms of action of dihydroindole derivatives.

In the context of COX inhibition, docking studies have shown that these compounds fit into the active site of COX-2. mdpi.com The interactions often involve hydrogen bonds with key residues such as Tyr 355 and Arg 120, as well as hydrophobic interactions with a range of lipophilic amino acids including Leu 352, Val 523, and Ala 527. mdpi.com These specific interactions are responsible for the stable binding and subsequent inhibition of the enzyme.

For antiviral activity, docking simulations have been used to explore the binding mode of indole derivatives to viral proteins like HIV-1 gp120. researchgate.net These studies have identified the important amino acid residues within the binding pocket that interact with the inhibitor, providing insights that can guide the rational design of more potent antiviral agents. researchgate.net Similarly, docking studies of indole derivatives with other protein targets have revealed binding affinities and specific interactions, such as those with the anticancer target K-Ras oncoprotein, where a strong binding affinity was observed for certain derivatives. thesciencein.org

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | COX-2 (PDB ID: 4COX) | - | Tyr 355, Arg 120, Leu 352, Val 523, Ala 527 |

| 3a,4-dihydro-3H- nih.govmdpi.comresearchgate.net oxazaphospholo[3,4-a]indole-1-oxide derivatives | K-Ras oncoprotein | - | Not specified |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (PDB ID: 2IGR) | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, TRP-12 |

Future Research Directions and Challenges in 3,3,4,7 Tetramethyl 2,3 Dihydro 1h Indole Chemistry

Development of Novel Asymmetric Synthetic Approaches

A significant challenge in the chemistry of substituted dihydroindoles is the development of efficient asymmetric syntheses to control stereochemistry, particularly when a chiral center is present. While 3,3,4,7-tetramethyl-2,3-dihydro-1H-indole itself is achiral, the development of asymmetric methods is crucial for synthesizing chiral derivatives, for instance, by introducing a substituent at the C2 position.

Future research will likely focus on catalytic enantioselective methods to access such derivatives. One promising avenue is the kinetic resolution of racemic N-protected 2-substituted indolines, which has been achieved for related structures using chiral lithium amide bases like n-butyllithium with sparteine. nih.gov This method could potentially be adapted to resolve racemic precursors to the target scaffold, yielding both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.gov

Another major challenge lies in the direct asymmetric construction of the dihydroindole ring. Methodologies developed for 3,3-disubstituted oxindoles, which are common precursors to dihydroindoles, could be adapted. booksmart.storeresearchgate.net Research into substrate-controlled regiodivergent annulation reactions, for example, could provide pathways to complex chiral frameworks incorporating the dihydroindole core. nih.gov The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be paramount.

Table 1: Potential Asymmetric Catalytic Systems for Dihydroindole Derivatives

| Catalytic System | Reaction Type | Potential Application for Target Scaffold | Expected Outcome |

|---|---|---|---|

| Chiral Lewis Acids (e.g., Cu(II)-Box) | Friedel-Crafts Alkylation | Asymmetric alkylation at C2 of an indole (B1671886) precursor | High enantioselectivity (ee) |

| Organocatalysts (e.g., Chiral Amines) | Michael Addition | Enantioselective conjugate addition to form the ring | Control over C2 stereocenter |

| Rhodium/(R,R)-TsDPEN Complexes | Asymmetric Hydrogenation | Reduction of a corresponding 3,3,4,7-tetramethyl-1H-indole | Access to chiral C2-substituted dihydroindoles |

Advanced Computational Modeling of Reaction Dynamics and Properties

Computational chemistry offers powerful tools to predict molecular properties and elucidate reaction mechanisms, thereby guiding experimental work. For a molecule like this compound, where experimental data is scarce, advanced computational modeling is an essential starting point.

Density Functional Theory (DFT) calculations can be employed to determine the ground-state geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the molecule. Such theoretical calculations have been successfully used to understand electron densities and structural properties in other substituted indole systems. nih.gov Furthermore, modeling can provide insight into the reaction dynamics of its synthesis. For instance, DFT calculations can be used to map the potential energy surface of a proposed asymmetric catalytic cycle, identifying transition states and intermediates to rationalize the origins of stereoselectivity. researchgate.net

Molecular dynamics (MD) simulations could be used to study the conformational landscape of the molecule and its potential interactions with biological targets, such as enzymes or receptors. nih.gov This is particularly relevant as dihydroindoles are known scaffolds for neuroprotective and antioxidant agents. nih.govnih.gov By predicting binding affinities and modes, computational screening can prioritize derivatives for synthesis and biological evaluation. nih.gov

Table 2: Application of Computational Methods to this compound

| Computational Method | Property/Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure, Spectroscopic Data | Predict stable conformations and spectral fingerprints for characterization. |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra, Excited State Properties | Guide exploration of photophysical properties and design of functional derivatives. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Covalent and Non-covalent Interactions | Analyze bonding within the molecule and with catalytic species. |

Exploration of Photophysical Properties and Optoelectronic Applications

The investigation of the photophysical properties of novel heterocyclic compounds can lead to applications in materials science, such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The core of this compound is not intrinsically fluorescent due to the lack of an extended conjugated π-system. However, the rigid scaffold can serve as a building block for constructing novel photoactive materials.

Future research should involve the synthesis of derivatives where chromophoric or fluorophoric units are attached to the dihydroindole core, particularly at the nitrogen atom (N1) or the C5/C6 positions. The structural and electronic properties of the tetramethyl-dihydroindole unit could then be used to tune the photophysical characteristics of the appended group. Studies on other indole derivatives have shown that substitution patterns can significantly boost or hinder fluorescence intensities by altering the molecule's π-conjugation. nih.gov

Key experimental techniques will include UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy, and quantum yield measurements. nih.govmdpi.com The goal would be to understand structure-property relationships, such as how the electron-donating nature of the dihydroindole nitrogen and the methyl groups on the benzene (B151609) ring influence absorption and emission wavelengths, Stokes shifts, and fluorescence lifetimes. The potential for two-photon absorption could also be investigated, which is a desirable property for applications in biological imaging. nih.gov

Integration with High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) is a powerful technology for accelerating discovery in both synthesis and biology. For this compound, HTS can be applied in two primary areas: reaction optimization and biological screening.

In synthesis, HTS can be used to rapidly screen a wide array of catalysts, ligands, solvents, and reaction conditions to identify an optimal protocol for its production. onlinescientificresearch.com This approach is particularly valuable for developing novel synthetic methods where reaction parameters are not well-established. Miniaturized reaction arrays can be analyzed by techniques like mass spectrometry or colorimetric assays to quickly determine reaction outcomes, providing mechanistic insights into the roles of different reagents. researchgate.net

Once a synthetic route is established and a library of derivatives based on the this compound scaffold is created, HTS can be used to screen for biological activity against various targets. nih.gov This allows for the rapid identification of "hit" compounds and can provide initial structure-activity relationship (SAR) data. Such campaigns can uncover unexpected biological activities and provide starting points for drug discovery programs. nih.gov

Table 3: Hypothetical High-Throughput Screening Array for Synthesis Optimization

| Variable 1: Catalyst | Variable 2: Base | Variable 3: Solvent | Outcome Measurement |

|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | Toluene | Yield (%) via LC-MS |

| CuI | Cs₂CO₃ | Dioxane | Yield (%) via LC-MS |

| NiCl₂(dppp) | NaOtBu | DMF | Yield (%) via LC-MS |

Sustainable Synthesis and Green Chemistry Approaches for Dihydroindole Scaffolds

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. A major challenge for the future is to develop sustainable synthetic routes to this compound and related scaffolds.

A key focus will be the replacement of traditional methods that may use stoichiometric reagents or toxic heavy metals. Research into transition-metal-free synthesis is a promising direction. For example, methods involving the reaction of amines with chlorostyrenes in the presence of a strong base like potassium tert-butoxide provide a metal-free route to N-substituted 2,3-dihydroindoles. deepdyve.comacs.org Adapting such domino amination protocols could offer a more sustainable pathway.

Other green chemistry approaches include:

Use of Greener Solvents: Exploring reactions in biomass-derived solvents, water, or ethanol (B145695) instead of chlorinated or aprotic polar solvents.

Catalysis: Focusing on developing highly efficient and recyclable catalysts to minimize waste.

Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product. nih.gov

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption.

The development of such processes is not only environmentally responsible but also often leads to more cost-effective and scalable production methods, which is critical for any potential industrial application of this class of compounds.

Q & A

Q. Optimization Considerations :

Q. Table 1: Representative Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier Formylation | POCl₃/DMF, 80°C | 75-85% | |

| Nitration | H₂SO₄, KNO₃, 0°C → RT | 32% | |

| Iodine-Catalyzed Thiolation | I₂, CS₂, 80°C | 68-82% |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.84 ppm ) and carbon backbone.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at 1668 cm⁻¹ ).

- X-ray Crystallography : Resolves stereochemistry and confirms regioselectivity. For example, E-geometry in cyanoacrylamide derivatives was confirmed via X-ray .

Q. Key Findings :

- Intramolecular H-bonding (N–H⋯O) stabilizes molecular conformations .

- Methyl substituents influence crystal packing via van der Waals interactions .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results when determining the structure of this compound derivatives?

Answer:

Contradictions arise due to dynamic effects (e.g., tautomerism) or solvent-induced conformational changes. Strategies include:

Complementary Techniques :

- Combine NMR (solution state) with X-ray (solid state) to assess structural flexibility .

- Use IR to validate functional groups absent in crystallographic data .

Computational Modeling :

Variable-Temperature NMR : Detects equilibrium shifts in tautomeric systems .

Case Study : In a chloro-trimethyl indole derivative, X-ray confirmed the E-configuration of a cyanoacrylamide group, resolving ambiguities from NMR .

Advanced: What experimental strategies are recommended for elucidating the reaction mechanisms involving this compound in substitution or cyclization reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Intermediate Trapping : Use low-temperature NMR or quenching agents to isolate reactive intermediates (e.g., diooximes in hydroxylamine reactions ).

- Computational Studies :

- Isotopic Labeling : Track atom migration (e.g., ¹⁵N-labeled amines in cyclization reactions ).

Example : A proposed mechanism for cyanoacrylamide formation involved proton-induced fragmentation of an imine intermediate, validated by X-ray and NMR .

Basic: How can regioselectivity in substitution reactions of this compound derivatives be confirmed?

Answer:

- Directing Groups : Electron-donating groups (e.g., methoxy) direct electrophiles to specific positions. For example, 5-methoxyindole derivatives show preferential substitution at C-3 .

- Competition Experiments : Compare yields of isomers under identical conditions.

- NOE Spectroscopy : Detects spatial proximity of substituents to confirm regiochemistry .

Q. Table 2: Regioselectivity in Thiolation Reactions

| Substrate | Product Regiochemistry | Yield | Reference |

|---|---|---|---|

| 5-Methoxyindole | C-3 substitution | 78% | |

| 5-Bromoindole | C-3 substitution | 82% |

Advanced: What are the key considerations in designing computational models to predict the stability and reactivity of this compound in various solvents?

Answer:

- Solvent Parameters : Include dielectric constant (ε) and polarity in DFT calculations to simulate solvation effects .

- Conformational Sampling : Use Monte Carlo or MD simulations to explore low-energy conformers .

- Reactivity Descriptors :

- Fukui indices identify nucleophilic/electrophilic sites .

- HOMO-LUMO gaps predict charge-transfer interactions .

Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Notes

- All methodologies are derived from peer-reviewed studies on structurally analogous indole derivatives.

- For synthetic procedures, always confirm regiochemistry and purity via combined spectroscopic and crystallographic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.